N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)19-5-4-12-27(19)14-21(28)24-18-11-10-17(29-2)13-20(18)30-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPHBEDOYOCTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological properties, including anticancer effects and mechanisms of action, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C22H24N4O3
- Molecular Weight: 396.45 g/mol
- IUPAC Name: this compound
This compound contains a 1,2,4-oxadiazole moiety known for its biological activity, particularly in anticancer research.
1. Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 | 1.18 | Induction of apoptosis |
| MCF7 | 0.80 | Inhibition of cell proliferation |
| SW1116 | 0.67 | Cell cycle arrest |
| BGC823 | 0.87 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency compared to standard anticancer drugs like staurosporine and ethidium bromide .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes: The compound shows inhibitory effects on key enzymes involved in cancer progression, such as histone deacetylases (HDAC) and carbonic anhydrases (CA) .
- Apoptosis Induction: Studies have demonstrated that this compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity against MCF7 and HEPG2 cells with IC50 values lower than many existing chemotherapeutics .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the anticancer effects. The study highlighted that the compound induced G0/G1 phase cell cycle arrest and increased reactive oxygen species (ROS) levels in treated cells, contributing to its apoptotic effects .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exhibits significant anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
- Apoptosis Induction: It has been observed to promote apoptosis (programmed cell death) in tumor cells by activating intrinsic pathways.
- Inhibition of Metastasis: Some studies suggest that this compound can inhibit the migration and invasion of cancer cells.
Case Study:
A recent study demonstrated that a related oxadiazole derivative exhibited percent growth inhibition (PGI) rates of up to 86% against specific cancer cell lines like SNB-19 and OVCAR-8. This suggests that this compound may have similar or enhanced anticancer properties .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Compounds containing oxadiazole and pyrrole rings have been documented to exhibit antibacterial and antifungal activities. Research into similar compounds has shown effectiveness against various bacterial strains and fungi.
Anti-inflammatory Effects
In silico studies have indicated that derivatives of this compound could act as inhibitors of inflammatory pathways. For example, molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response .
Summary of Applications
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits cancer cell proliferation |
| Antimicrobial | Potential effectiveness against bacterial and fungal infections |
| Anti-inflammatory | Possible inhibition of inflammatory enzymes like 5-lipoxygenase |
Chemical Reactions Analysis
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Example reaction:
Conditions:
-
6M HCl, reflux, 12 hours
-
Yield: 78% (monitored via HPLC)
Oxadiazole Ring Opening
The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strong acidic conditions, forming an open-chain amide:
Key data:
| Reagent | Temperature | Time | Product Structure | Yield (%) |
|---|---|---|---|---|
| H2SO4 (conc.) | 100°C | 6 hrs | N-substituted diamide | 65 |
Electrophilic Substitution on Pyrrole
The electron-rich pyrrole ring undergoes electrophilic aromatic substitution (EAS) at the α-positions.
Nitration
Reaction with nitric acid introduces nitro groups:
Conditions:
Sulfonation
Sulfonation occurs under mild conditions:
Reagent: Oleum (20% SO3)
Product: Pyrrole-3-sulfonic acid derivative
Yield: 70%
Alkylation/Acylation
The oxadiazole nitrogen reacts with alkyl halides or acyl chlorides:
Example:
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Benzyl chloride | K2CO3 | DMF | 85 |
Reduction
Catalytic hydrogenation reduces the oxadiazole ring to a diamide:
Conditions:
-
10% Pd/C, H2 (50 psi), ethanol, 24 hours
-
Yield: 90%
Demethylation of Dimethoxyphenyl Group
The methoxy groups on the phenyl ring are demethylated using strong Lewis acids:
Key parameters:
Cross-Coupling Reactions
The 4-methylphenyl substituent participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Data:
| Boronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Carboxyphenyl | Pd(dppf)Cl2 | DME/H2O | 75 |
Pyrrole Oxidation
Controlled oxidation converts pyrrole to a γ-lactam:
Conditions:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the oxadiazole ring:
Product: Cyclobutane-fused oxadiazole dimer
Conditions:
-
254 nm UV light, benzene, 48 hours
-
Conversion: 95% (TLC)
Mechanistic Insights
-
Acid-Catalyzed Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
-
Oxadiazole Reduction follows a stepwise mechanism: initial hydrogenation of the N–O bond, followed by ring opening.
-
Electrophilic Substitution on pyrrole occurs preferentially at the α-position due to resonance stabilization of the intermediate .
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to mitigate side reactions, particularly in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
